molecular formula C4H7F3O2 B2399777 4,4,4-Trifluorobutane-1,2-diol CAS No. 2106-73-2

4,4,4-Trifluorobutane-1,2-diol

Cat. No.: B2399777
CAS No.: 2106-73-2
M. Wt: 144.093
InChI Key: PUJVEZNNSKLBOA-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutane-1,2-diol is an organic compound with the molecular formula C4H7F3O2. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with hydroxyl groups on the first and second carbons. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,4,4-Trifluorobutane-1,2-diol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then subjected to a reduction reaction to yield 1-benzyloxy-trifluoro-substituted alkyl. Finally, hydrolysis of this intermediate produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials like ethyl trifluoroacetate and efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form 4,4,4-trifluorobutane.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

4,4,4-Trifluorobutane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluorobutane-1,2-diol exerts its effects is primarily through its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl groups enable the compound to act as a nucleophile, facilitating its involvement in substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-butanol: Similar in structure but with only one hydroxyl group.

    4,4,4-Trifluorobutane-1,3-diol: Similar but with hydroxyl groups on the first and third carbons.

    4,4,4-Trifluorobutanone: The oxidized form of 4,4,4-Trifluorobutane-1,2-diol.

Uniqueness

This compound is unique due to the presence of two hydroxyl groups and three fluorine atoms, which impart distinct chemical properties. This makes it more versatile in chemical reactions compared to its analogs, allowing for a broader range of applications in synthesis and research .

Properties

IUPAC Name

4,4,4-trifluorobutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)1-3(9)2-8/h3,8-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJVEZNNSKLBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106-73-2
Record name 4,4,4-trifluorobutane-1,2-diol
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